REACTION_CXSMILES
|
[H-].[Na+].[C:3]1(=[O:13])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1.[CH2:14]([O:16][C:17](=O)[O:18]CC)[CH3:15]>C1(C)C=CC=CC=1>[CH2:14]([O:16][C:17]([CH:4]1[CH2:5][CH2:6][C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]1=[O:13])=[O:18])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was again heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous HCl (4N, 100 mL)
|
Type
|
ADDITION
|
Details
|
dilute with H2O
|
Type
|
ADDITION
|
Details
|
Ether (200 mL) was added for the extraction
|
Type
|
CUSTOM
|
Details
|
the organics were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to oil
|
Type
|
DISTILLATION
|
Details
|
Distillation (100° C. at 0.1 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(C2=CC=CC=C2CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |